molecular formula C19H12ClFN4OS B2647481 3-(2-Chlorophenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1111260-49-1

3-(2-Chlorophenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No. B2647481
CAS RN: 1111260-49-1
M. Wt: 398.84
InChI Key: DZHJCWUXBCSNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H12ClFN4OS and its molecular weight is 398.84. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chlorophenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Some novel derivatives involving similar structural features, such as 1,3,4-oxadiazole and substituted phenyl groups, have been synthesized and characterized, providing insights into their potential biological activities and properties. For instance, compounds with the 1,3,4-oxadiazole ring have been synthesized and tested for various activities including anti-inflammatory, analgesic, fungicidal, and herbicidal properties (Farag et al., 2012), (Zou et al., 2002), (Tajik & Dadras, 2011).

Anticancer and Antimicrobial Potential

The structural analogues of the compound have shown promising results in the context of anticancer and antimicrobial activities. This includes the synthesis of compounds with potential anticancer activity against various cancer cell lines and notable antimicrobial properties against pathogenic strains (Katariya et al., 2021), (Sah et al., 2014).

Structural Insights and Molecular Docking Studies

Research has also focused on understanding the structural aspects and conducting molecular docking studies of similar compounds. These studies offer crucial insights into the molecular interactions and binding affinities of these compounds, which can be fundamental in drug design and discovery processes (Kariuki et al., 2021), (Zhang et al., 2005).

properties

IUPAC Name

3-(2-chlorophenyl)-5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4OS/c20-15-4-2-1-3-14(15)19-22-17(26-25-19)11-27-18-10-9-16(23-24-18)12-5-7-13(21)8-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHJCWUXBCSNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

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